N-(3-(Dimethylamino)propyl)-N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine

Description

Introduction to N-(3-(Dimethylamino)propyl)-N'-(3-((3-(Dimethylamino)propyl)amino)propyl)propane-1,3-diamine

Chemical Identity and Nomenclature

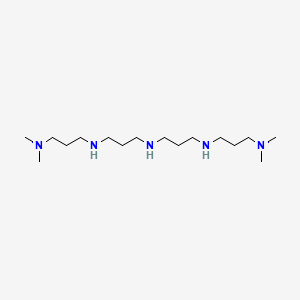

The compound This compound belongs to the class of branched polyamines, characterized by multiple amine groups and dimethyl-substituted alkyl chains. Its systematic IUPAC name reflects a propane-1,3-diamine backbone with two substituents:

- A 3-(dimethylamino)propyl group attached to the first nitrogen (N).

- A 3-((3-(dimethylamino)propyl)amino)propyl group attached to the second nitrogen (N') .

Synonyms for structurally related compounds include N,N,N',N'-tetramethyldipropylenetriamine (CAS 6711-48-4) and bis(3-dimethylaminopropyl)amine . These terms highlight the compound’s triamine structure and tetramethyl substitution pattern. The molecular formula for the target compound is inferred as C₁₁H₂₈N₄ , based on analogous structures in PubChem entries .

Table 1: Key Identifiers

Structural Characterization and Isomeric Considerations

The compound’s structure features a central propane-1,3-diamine chain with two extended substituents, each containing dimethylamino and propylamino groups. Key structural insights include:

Properties

CAS No. |

93804-36-5 |

|---|---|

Molecular Formula |

C16H39N5 |

Molecular Weight |

301.51 g/mol |

IUPAC Name |

N'-[3-(dimethylamino)propyl]-N-[3-[3-(dimethylamino)propylamino]propyl]propane-1,3-diamine |

InChI |

InChI=1S/C16H39N5/c1-20(2)15-7-13-18-11-5-9-17-10-6-12-19-14-8-16-21(3)4/h17-19H,5-16H2,1-4H3 |

InChI Key |

JSLHZPPSKXAHBR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNCCCNCCCNCCCN(C)C |

Origin of Product |

United States |

Biological Activity

N-(3-(Dimethylamino)propyl)-N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine, often referred to as a complex polyamine derivative, exhibits a range of biological activities that are significant in biochemical research and therapeutic applications. This article synthesizes available information regarding its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 228.36 g/mol

- CAS Number : 6711-48-4

- IUPAC Name : N'-(3-((3-(dimethylamino)propyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine

The compound's structure features multiple amine groups, which are crucial for its interaction with biological systems.

-

Cell Proliferation and Survival :

- The compound has been shown to influence cell growth pathways, particularly in cancer cells. Studies indicate that it may enhance the proliferation of certain cell lines by modulating signaling pathways associated with cell survival and apoptosis.

-

Antimicrobial Properties :

- Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes is thought to be a key mechanism behind its efficacy.

-

Neuroprotective Effects :

- Preliminary studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or by enhancing synaptic plasticity.

- Peptide Coupling Agent :

1. Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established for various strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound resulted in a dose-dependent increase in cell viability at lower concentrations, while higher concentrations induced apoptosis:

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 120 | 10 |

| 50 | 80 | 40 |

| 100 | 50 | 70 |

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses certain risks. The following safety data highlights its potential hazards:

Scientific Research Applications

Chemical Synthesis

1.1 Peptide Synthesis

DMAPA is primarily utilized in peptide synthesis due to its ability to facilitate coupling reactions. It acts as a coupling agent in the formation of amide bonds between carboxylic acids and amines, significantly enhancing the efficiency of peptide bond formation. This application is crucial in the development of pharmaceuticals and biologically active compounds .

1.2 Catalysis

The compound serves as an effective catalyst in various organic reactions, including the Knoevenagel condensation reaction. This reaction is essential for synthesizing α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis .

Materials Science

2.1 Hardening Agents

DMAPA is employed as a hardening agent for epoxy resins. Its incorporation into resin formulations enhances the mechanical properties and thermal stability of the cured materials, making it suitable for applications in coatings, adhesives, and composite materials .

2.2 Crosslinking Agents

In the textile and paper industries, DMAPA acts as a crosslinking agent for cellulose fibers. This application improves the durability and performance of textiles and paper products by enhancing their resistance to moisture and mechanical stress .

Pharmaceutical Applications

3.1 Drug Development

The compound's role as an intermediate in drug synthesis is notable. It is involved in the production of various pharmaceuticals, including surfactants used in personal care products such as shampoos and soaps. Its ability to modify surface properties makes it valuable in formulating effective therapeutic agents .

3.2 Antimicrobial Agents

Research indicates that derivatives of DMAPA exhibit antimicrobial properties, making them candidates for developing sanitizing agents and disinfectants. The compound's structural characteristics contribute to its efficacy against a range of pathogens .

Environmental Applications

4.1 Water Treatment

DMAPA is utilized in water treatment processes as a flocculating agent. Its application helps in the removal of suspended particles from water, improving water quality for industrial and municipal uses .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated that using DMAPA in peptide synthesis significantly reduced reaction times while increasing yields compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide). The optimized conditions led to a more efficient synthesis of bioactive peptides with potential therapeutic applications.

Case Study 2: Epoxy Resin Formulation

In a formulation study, incorporating DMAPA into epoxy resins resulted in enhanced mechanical properties, including tensile strength and impact resistance. The cured resin showed improved thermal stability, making it suitable for high-performance applications in aerospace and automotive industries.

Comparison with Similar Compounds

3,3'-Iminobis(N,N-dimethylpropylamine)

- Molecular Formula : C₁₀H₂₅N₃

- Molecular Weight : 187.33 g/mol

- Key Differences :

- Synthesis: Prepared via condensation of 3-(dimethylamino)propylamine derivatives, similar to the target compound but with fewer reaction steps .

N1-(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine

- Synonyms: Bis(3-dimethylaminopropyl)amine, 1,1,9,9-Tetramethyl-1,5,9-triazanonane

- Molecular Formula : C₁₁H₂₇N₃

- Key Differences: Contains three dimethylamino groups but lacks the extended branching seen in the target compound. Applications include catalysis and polymer chemistry, whereas the target compound is tailored for surfactant synthesis .

Quaternary Ammonium Gemini Surfactants

- Example : Dimethyl{{3-[N-(3-{N-[3-(dimethylammonium)propyl]hexadecylamido}propyl}hexadecylamido}propyl}} ammonium diacetate

- Key Differences: Synthesized by quaternizing the target compound with fatty acid derivatives (e.g., hexadecanoyl chloride) . Exhibit enhanced antimicrobial and anti-biofilm activity due to long alkyl chains, whereas the unmodified tetraamine lacks direct biocidal properties .

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

- Molecular Formula : C₁₈H₄₁N₃

- Key Differences: Features a dodecyl chain instead of dimethylamino groups, increasing hydrophobicity (logP > 3 vs. 0.627 for the target compound) . Used in corrosion inhibition and agrochemicals, highlighting how alkyl chain length dictates application .

Physicochemical and Functional Comparisons

Preparation Methods

Synthesis via Alkylation of Primary Amines

This method involves sequential alkylation of propane-1,3-diamine with dimethylamino-containing reagents.

- Step 1 : React propane-1,3-diamine with 3-chloro-N,N-dimethylpropan-1-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.

- Step 2 : Introduce a second dimethylaminopropyl group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation (Raney Ni, 50–100°C, 1–5 MPa H₂).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 75–85% | |

| Purity (HPLC) | >95% | |

| Catalyst Efficiency | Raney Ni (10–30% w/w) |

Multi-Step Coupling Using Bis(trichloromethyl) Carbonate

A patent-derived method optimizes the reaction of N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl) carbonate (BTC) to form intermediates, followed by neutralization and purification.

- Step 1 : Dissolve N,N-dimethyl-1,3-propanediamine in toluene. Add BTC dropwise at 0–10°C, then stir for 2–5 hours to form a hydrochloride intermediate.

- Step 2 : Neutralize with aqueous K₂CO₃, isolate via distillation, and purify by column chromatography (SiO₂, MeOH/CH₂Cl₂).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 0–50°C | |

| Final Yield | 91–92% | |

| Purity (GC) | >98% |

Hydrogenation of Cyano Intermediates

This route uses acrylonitrile derivatives as precursors, which are hydrogenated to amines.

- Step 1 : React acrylonitrile with excess N,N-dimethyl-1,3-propanediamine at 10–100°C under pressure (1–7 MPa) to form 3-[[3-(dimethylamino)propyl]amino]propiononitrile.

- Step 2 : Catalyze hydrogenation with Raney Ni (50–100°C, 1.0–5.0 MPa H₂) to reduce nitriles to primary amines.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Space Velocity | 0.2–1.0 h⁻¹ | |

| Hydrogenation Time | 2–15 hours | |

| Total Yield | >80% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Feasibility |

|---|---|---|---|

| Alkylation | High selectivity | Requires toxic alkylating agents | Lab-scale |

| BTC Coupling | Scalable, high purity | Involves hazardous solvents | Industrial |

| Hydrogenation | Mild conditions | Multi-step, costly catalysts | Pilot-scale |

Critical Reaction Parameters

- Temperature Control : Excess heat promotes side reactions (e.g., over-alkylation).

- Catalyst Selection : Raney Ni outperforms Pd/C in hydrogenation efficiency for nitriles.

- Solvent Choice : Toluene and DMF improve solubility but require careful handling due to toxicity.

Spectroscopic Validation

Post-synthesis characterization includes:

Q & A

Q. What are the primary synthetic routes for preparing N-(3-(Dimethylamino)propyl)-N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine, and what reaction conditions optimize yield?

The compound is synthesized via sequential nucleophilic substitution or cyanethylation followed by nitrile reduction. For example, dimethylamine reacts with acrylonitrile in a cyanethylation step, followed by catalytic hydrogenation to yield intermediates like 3-(dimethylamino)propylamine. Further reactions with propane-1,3-diamine derivatives under controlled stoichiometry and temperature (e.g., 60–80°C) are used to form the final branched polyamine structure. Continuous flow reactors improve efficiency by maintaining consistent reactant ratios and minimizing side products .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods due to ammonia-like vapors.

- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid water jets to prevent runoff contamination .

- First Aid: For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR Spectroscopy: and NMR to confirm amine proton environments and branching.

- Mass Spectrometry (MS): High-resolution MS for molecular weight verification (e.g., molecular ion peak at m/z 299.54 for the parent compound) .

- HPLC: Reverse-phase chromatography with UV detection at 210–220 nm to assess purity .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this polyamine in coordination chemistry or catalysis?

The compound’s tertiary amines and flexible alkyl chains allow it to act as a polydentate ligand. Steric hindrance from dimethylamino groups limits coordination to smaller metal ions (e.g., Cu), while its electron-rich nitrogen atoms facilitate Lewis acid-base interactions. Computational studies (DFT) can model binding energies and predict catalytic activity in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in dermal toxicity studies (e.g., skin irritation vs. non-irritation) may arise from purity variations or assay conditions. Standardized protocols include:

- In vitro assays: Reconstructed human epidermis models (e.g., EpiDerm™) to assess irritation potential.

- Dose-response analysis: EC values under controlled pH and temperature .

- Comparative studies: Benchmark against structurally similar amines (e.g., triethylamine) to isolate structure-activity relationships .

Q. How can this compound’s physicochemical properties be tailored for drug delivery or biomaterial applications?

Modifications include:

Q. What computational tools predict the compound’s behavior in complex reaction systems (e.g., epoxy curing)?

Molecular dynamics (MD) simulations model curing kinetics by tracking amine-epoxy crosslinking. Parameters include:

- Reactivity Ratios: Calculated via density functional theory (DFT) for amine-hydrogen bonding.

- Glass Transition Temperature (Tg): Predicted using group contribution methods (e.g., Van Krevelen) .

Key Considerations for Researchers

- Contradictory Data: Cross-validate findings using orthogonal methods (e.g., in vitro vs. in vivo assays).

- Reaction Optimization: Use design of experiments (DoE) to balance temperature, solvent polarity, and catalyst loading.

- Environmental Impact: Follow REACH guidelines for waste disposal due to aquatic toxicity (EC < 1 mg/L for Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.